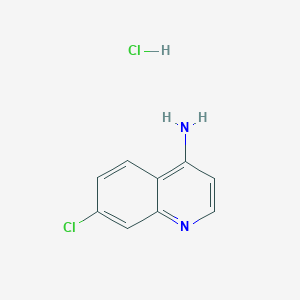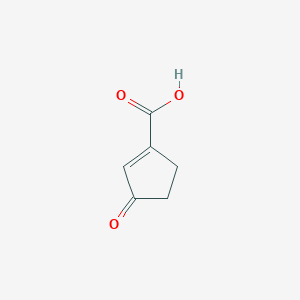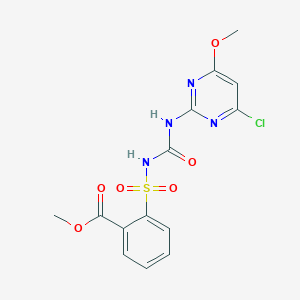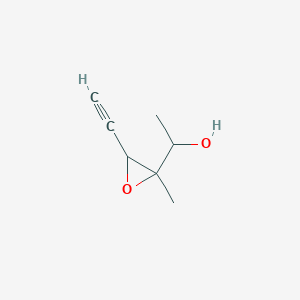
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol, also known as EMEO, is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. EMEO is a member of the oxirane family, which is a group of organic compounds that contain a three-membered ring consisting of one oxygen and two carbon atoms. The presence of the ethynyl group in EMEO makes it highly reactive and suitable for various applications in the field of organic chemistry.
作用機序
The mechanism of action of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol is not fully understood. However, studies have suggested that it acts by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. For example, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of the NF-kB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various tissues. In addition, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has several advantages as a research tool. It is highly reactive and can be easily modified to suit specific research needs. It is also relatively stable and can be stored for long periods of time. However, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol is highly toxic and should be handled with extreme care. Its toxicity limits its use in certain experiments, and researchers must take appropriate safety precautions when working with this compound.
将来の方向性
There are several future directions for research on 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol. One area of interest is the development of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol-based chemotherapeutic agents for the treatment of cancer. Another area of interest is the use of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol can be achieved through several methods. One of the most commonly used methods is the reaction of 2-bromo-3-methylbut-2-ene with acetylene in the presence of a palladium catalyst. This method yields 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol in high purity and yield. Another method involves the reaction of 2-bromo-3-methylbut-2-ene with trimethylsilylacetylene in the presence of a copper catalyst.
科学的研究の応用
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties. In one study, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has also been studied for its potential use as a chemotherapeutic agent in the treatment of prostate cancer. In addition, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has shown promising results in the treatment of Alzheimer's disease. It has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for memory and learning.
特性
CAS番号 |
197307-18-9 |
|---|---|
製品名 |
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
1-(3-ethynyl-2-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-4-6-7(3,9-6)5(2)8/h1,5-6,8H,2-3H3 |
InChIキー |
SGEVZQPSTWWVFK-UHFFFAOYSA-N |
SMILES |
CC(C1(C(O1)C#C)C)O |
正規SMILES |
CC(C1(C(O1)C#C)C)O |
同義語 |
Oxiranemethanol, 3-ethynyl-alpha,2-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



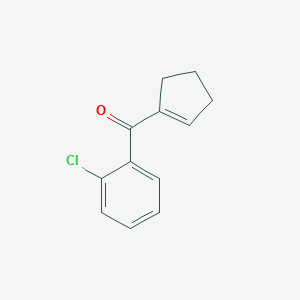
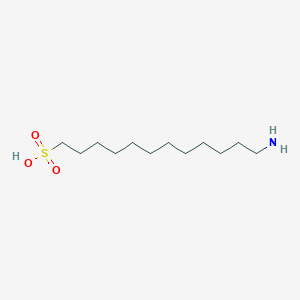
![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)
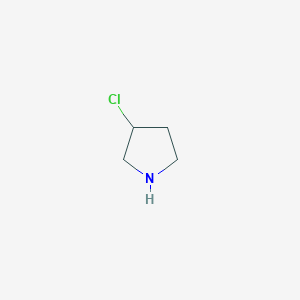
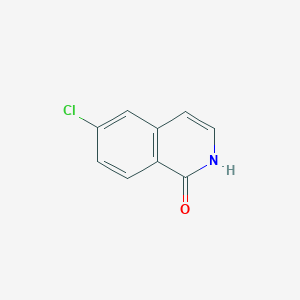
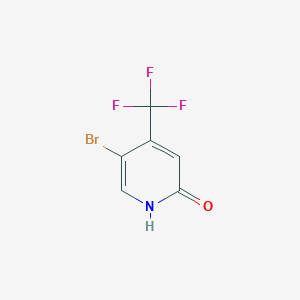
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

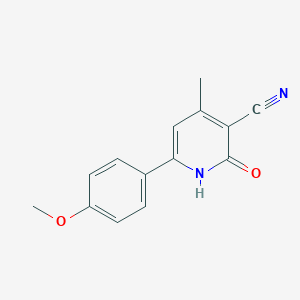
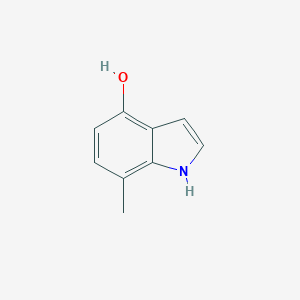
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)
